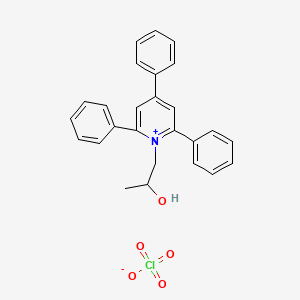
1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate” is a complex organic compound. It contains a pyridinium core, which is a type of organic compound with a six-membered ring containing two nitrogen atoms, and three phenyl groups attached to it . It also contains a 2-hydroxypropyl group, which is a common functional group in organic chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, hyperbranched N-(2-hydroxypropyl)methacrylamides have been synthesized for transport and delivery in pancreatic cell lines . Another study synthesized quaternary ammonium salts using microwave-assisted synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple phenyl rings and a pyridinium core. Two-dimensional 1H-NMR has been used to determine the intra-molecular interactions of similar compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Isocyanates : Katritzky, Lewis, and Nie (1979) demonstrated that 2,4,6-triphenylpyrylium perchlorate can convert hydrazides into 1-amidopyridinium perchlorates, which are further deprotonated to free pyridinium 1-acylimines. These acylimines undergo thermolysis to yield 2,4,6-triphenylpyridine and corresponding isocyanates, providing a practical synthetic method for isocyanates (Katritzky, Lewis, & Nie, 1979).
- Reactions with Active Methylene Compounds : Shibuya (1979) studied the reaction of 2,4,6-triphenyl-1,3-thiazinylium perchlorate with various active methylenes, leading to diverse products such as 3-cyano-2,4,6-triphenylpyridine and 1-mercapto-1,3-diphenyl-4,4-dicyanobutadiene (Shibuya, 1979).
Luminescence and Spectral Studies
- Luminescence-Spectral Characteristics : Aldoshin et al. (1981) found significant differences in the luminescence characteristics of 1-(2-hydroxyphenyl)- and 1-(4-hydroxyphenyl)-2,4,6-triphenylpyridinium perchlorates at various temperatures, with anomalies in the Stokes shift of fluorescence attributed to changes in the molecular structure in the excited state (Aldoshin et al., 1981).
Electrocatalysis and Hydrogen Evolution Reaction
- Electrocatalysis in Hydrogen Evolution Reaction : Dolganov et al. (2019) explored the electrocatalytic activity of 2,4,6-triphenylpyridine and 2,4,6-triphenylpyrillium perchlorate in the hydrogen evolution reaction (HER), revealing significant catalytic activity of 2,4,6-triphenylpyridine in the presence of strong acids (Dolganov et al., 2019).
Extraction-Spectrophotometric Applications
- Determination of Niobium : Aznárez et al. (1985) utilized 1,2,4,6-tetraphenylpyridinium perchlorate in the spectrophotometric determination of niobium, extracting the niobium-thiocyanate complex into toluene from hydrochloric acid (Aznárez et al., 1985).
Catalysis in Organic Synthesis
- Efficient Synthesis of Biscoumarins and Bisindoles : Shirini, Esmaeeli-Ranjbar, and Seddighi (2014) used Poly(4-vinylpyridinium) perchlorate as a solid acid catalyst for synthesizing bis(indolyl)methanes and 3,3'-(arylmethylene)bis(4-hydroxycoumarins), highlighting its recyclability and high efficiency (Shirini, Esmaeeli-Ranjbar, & Seddighi, 2014).
Propiedades
IUPAC Name |
1-(2,4,6-triphenylpyridin-1-ium-1-yl)propan-2-ol;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24NO.ClHO4/c1-20(28)19-27-25(22-13-7-3-8-14-22)17-24(21-11-5-2-6-12-21)18-26(27)23-15-9-4-10-16-23;2-1(3,4)5/h2-18,20,28H,19H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDGVNQEPCRKFB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)O.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxypropyl)-2,4,6-triphenylpyridin-1-ium perchlorate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

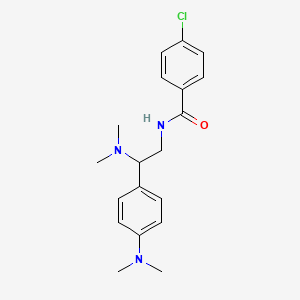
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2357138.png)
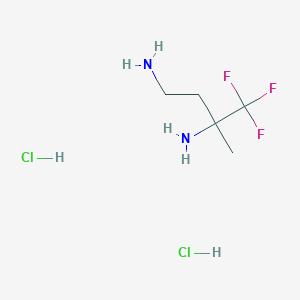
![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B2357140.png)
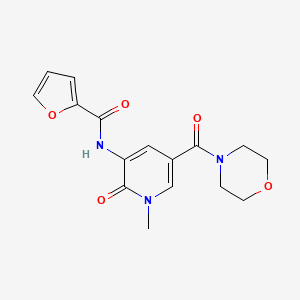
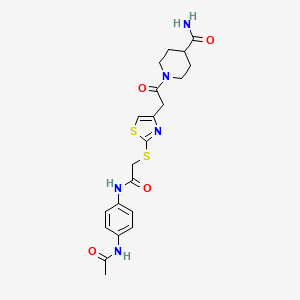
![5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2357146.png)
![1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2357147.png)
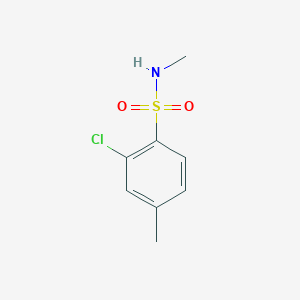
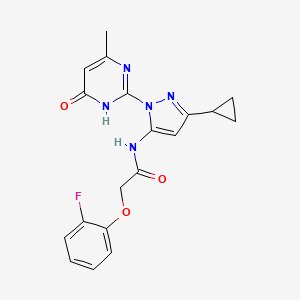
![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2357151.png)
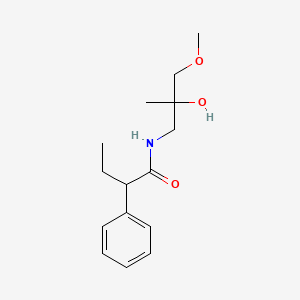
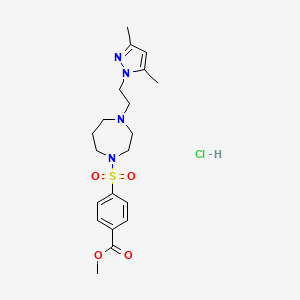
![5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2357155.png)